

# Synthesis of Unsymmetrical 1,3-Diynes: A Detailed Guide to Modern Synthetic Protocols

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## Compound of Interest

Compound Name: *But-1-yn-1-yltrimethylsilane*

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## Introduction

Unsymmetrical 1,3-diynes are pivotal structural motifs in a wide array of functional molecules, including natural products, pharmaceuticals, and advanced materials. Their unique electronic and structural properties make them valuable building blocks in organic synthesis. This document provides detailed application notes and experimental protocols for the step-by-step synthesis of unsymmetrical 1,3-diynes, focusing on robust and widely applicable methods. Key methodologies, including the Cadiot-Chodkiewicz coupling and modern variations thereof, are presented with comprehensive experimental details, comparative data, and mechanistic insights to aid researchers in the successful synthesis of these important compounds.

## Key Synthetic Methodologies

The synthesis of unsymmetrical 1,3-diynes is primarily achieved through cross-coupling reactions. The most prominent methods include the Cadiot-Chodkiewicz coupling, Glaser-Hay coupling, and several modern adaptations that offer improved yields, broader substrate scope, and milder reaction conditions.

## Air-Tolerant Cadiot-Chodkiewicz Coupling

The Cadiot-Chodkiewicz coupling is a classical and reliable method for the synthesis of unsymmetrical 1,3-diynes, involving the reaction of a terminal alkyne with a 1-haloalkyne in the

presence of a copper(I) catalyst and a base.[1][2] A significant drawback of the traditional protocol is its sensitivity to air, which can lead to the oxidative homocoupling of the terminal alkyne (Glaser coupling), forming a symmetrical diyne byproduct.[3] A recent advancement that circumvents this issue is the use of sodium ascorbate as a reducing agent, which maintains the copper catalyst in its active Cu(I) state, allowing the reaction to be performed under aerobic conditions with high yields.[4][5][6]

#### Materials:

- Terminal alkyne (1.2 equiv)
- 1-Bromoalkyne (1.0 equiv)
- Copper(I) bromide (CuBr) (10 mol%)
- Sodium ascorbate (1.0 equiv)
- n-Butylamine (1.0 equiv)
- Ethanol
- Diethyl ether
- 1 M Hydrochloric acid
- Saturated aqueous sodium bicarbonate
- Brine
- Anhydrous sodium sulfate

#### Procedure:

- To a vial open to the air, add CuBr (0.10 mmol, 14.3 mg) and sodium ascorbate (1.0 mmol, 198 mg).
- Add ethanol (2.0 mL) to the vial, followed by a solution of the terminal alkyne (1.2 mmol) in ethanol (2.0 mL).

- Add n-butylamine (1.0 mmol, 99  $\mu$ L) to the stirred suspension.
- Add a solution of the 1-bromoalkyne (1.0 mmol) in ethanol (2.0 mL).
- Stir the reaction mixture at room temperature for 30 minutes.
- Upon completion (monitored by TLC), dilute the reaction mixture with diethyl ether (20 mL).
- Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated aqueous sodium bicarbonate (10 mL), and brine (10 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired unsymmetrical 1,3-diyne.

Entry	Terminal Alkyne	1-Bromoalkyne	Product	Yield (%)
1	Phenylacetylene	1-Bromo-1-hexyne	1-Phenyl-1,3-octadiyne	95
2	4-Methoxyphenylacetylene	1-Bromo-1-hexyne	1-(4-Methoxyphenyl)-1,3-octadiyne	92
3	1-Ethynyl-4-nitrobenzene	1-Bromo-1-hexyne	1-(4-Nitrophenyl)-1,3-octadiyne	85
4	1-Heptyne	1-Bromo-4-phenyl-1-butyne	1-Phenyl-5,7-dodecadiyne	88
5	3-Phenyl-1-propyne	(Bromoethynyl)trimethylsilane	1-Phenyl-5-(trimethylsilyl)-2,4-pentadiyne	78

# Nickel-Catalyzed Cross-Coupling of Alkynyl Bromides with Organoalane Reagents

An alternative, highly efficient method for the synthesis of unsymmetrical 1,3-diynes involves the nickel-catalyzed cross-coupling of 1-bromoalkynes with organoalane reagents.[\[1\]](#)[\[7\]](#)[\[8\]](#) This protocol offers excellent yields for a wide range of substrates under mild conditions.[\[9\]](#)[\[10\]](#) The use of an earth-abundant metal catalyst like nickel makes this an attractive and cost-effective approach.

## Materials:

- Terminal alkyne (for organoalane preparation)
- n-Butyllithium (n-BuLi) in hexanes
- Diethylaluminum chloride (Et<sub>2</sub>AlCl)
- 1-Bromoalkyne
- Nickel(II) acetate (Ni(OAc)<sub>2</sub>)
- Tris(2-furyl)phosphine (P(o-furyl)<sub>3</sub>)
- Diethyl ether or Toluene
- Saturated aqueous sodium bicarbonate
- Anhydrous sodium sulfate

## Procedure:

### Part A: Preparation of the Organoalane Reagent

- To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the terminal alkyne (1.0 equiv) and anhydrous diethyl ether.
- Cool the solution to -78 °C and add n-BuLi (1.0 equiv) dropwise.

- Stir the mixture at -78 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
- Cool the resulting lithium acetylide solution to 0 °C and add Et<sub>2</sub>AlCl (1.0 equiv) dropwise.
- Allow the mixture to warm to room temperature and stir for 1 hour to form the alkynylalane reagent.

#### Part B: Nickel-Catalyzed Cross-Coupling

- In a separate Schlenk flask under an inert atmosphere, add Ni(OAc)<sub>2</sub> (5 mol%) and P(o-furyl)<sub>3</sub> (10 mol%).
- Add anhydrous toluene, followed by the 1-bromoalkyne (1.0 equiv).
- Add the freshly prepared alkynylalane solution from Part A to the reaction mixture.
- Stir the reaction at 60 °C for 2-3 hours.
- Upon completion (monitored by TLC), cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with diethyl ether (3 x 20 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Entry	Alkynylalane Reagent	1-Bromoalkyne	Product	Yield (%)
1	Diethyl(phenylethynyl)aluminum	1-(Bromoethynyl)-4-methylbenzene	1-Phenyl-4-(p-tolyl)buta-1,3-diyne	87
2	Diethyl(p-tolylethynyl)aluminum	1-(Bromoethynyl)-4-methoxybenzene	1-(4-Methoxyphenyl)-4-(p-tolyl)buta-1,3-diyne	94
3	Diethyl(hex-1-yn-1-yl)aluminum	(Bromoethynyl)benzene	1-Phenocta-1,3-diyne	85
4	Diethyl(trimethylsilyl)ethynylaluminum	1-(Bromoethynyl)-4-chlorobenzene	1-(4-Chlorophenyl)-4-(trimethylsilyl)buta-1,3-diyne	75
5	Diethyl(phenylethynyl)aluminum	3-(Bromoethynyl)thiophene	1-Phenyl-4-(thiophen-3-yl)buta-1,3-diyne	80

## Glaser-Hay Heterocoupling

While the Glaser-Hay coupling is traditionally used for the homocoupling of terminal alkynes to form symmetrical diynes, modifications have been developed to favor the formation of unsymmetrical 1,3-diyne through heterocoupling.[\[11\]](#)[\[12\]](#) This is often achieved by using a nickel co-catalyst and an excess of one of the terminal alkynes.[\[13\]](#)[\[14\]](#)

Materials:

- Terminal Alkyne 1 (1.0 equiv)
- Terminal Alkyne 2 (5.0 equiv)
- Nickel(II) chloride hexahydrate ( $\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$ ) (5 mol%)

- Copper(I) iodide (CuI) (5 mol%)
- N,N,N',N'-Tetramethylethylenediamine (TMEDA) (20 mol%)
- Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride
- Diethyl ether
- Anhydrous magnesium sulfate

**Procedure:**

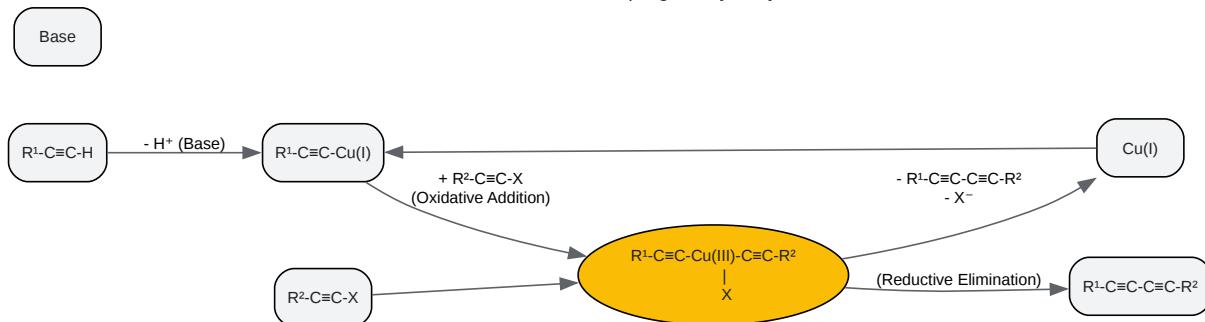
- To a round-bottom flask, add  $\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$  (0.05 mmol, 11.9 mg), CuI (0.05 mmol, 9.5 mg), and THF (5 mL).
- Add Terminal Alkyne 1 (1.0 mmol), Terminal Alkyne 2 (5.0 mmol), and TMEDA (0.2 mmol, 30  $\mu\text{L}$ ).
- Stir the reaction mixture vigorously at room temperature under an air atmosphere for 12-24 hours.
- Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the mixture with diethyl ether (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Entry	Terminal Alkyne 1	Terminal Alkyne 2 (Excess)	Product	Yield (%)
1	4-Ethynyltoluene	Phenylacetylene	1-Phenyl-4-(p-tolyl)buta-1,3-diyne	86
2	1-Ethynyl-4-methoxybenzene	1-Heptyne	1-(4-Methoxyphenyl)nona-1,3-diyne	75
3	Phenylacetylene	1-Octyne	1-Phenyldeca-1,3-diyne	82
4	4-Ethynyl-N,N-dimethylaniline	Phenylacetylene	1-(4-(Dimethylamino)phenyl)-4-phenylbuta-1,3-diyne	78
5	1-Heptyne	1-Ethynylcyclohexene	1-(Cyclohex-1-en-1-yl)nona-1,3-diyne	65

## Mandatory Visualizations

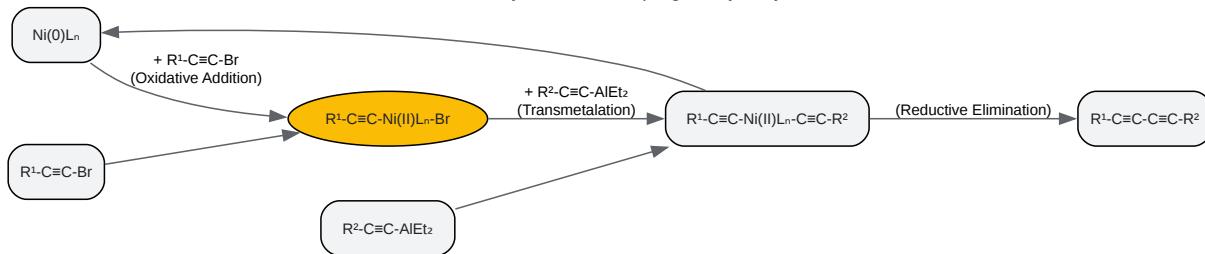
### Reaction Mechanisms and Workflows

Cadiot-Chodkiewicz Coupling Catalytic Cycle

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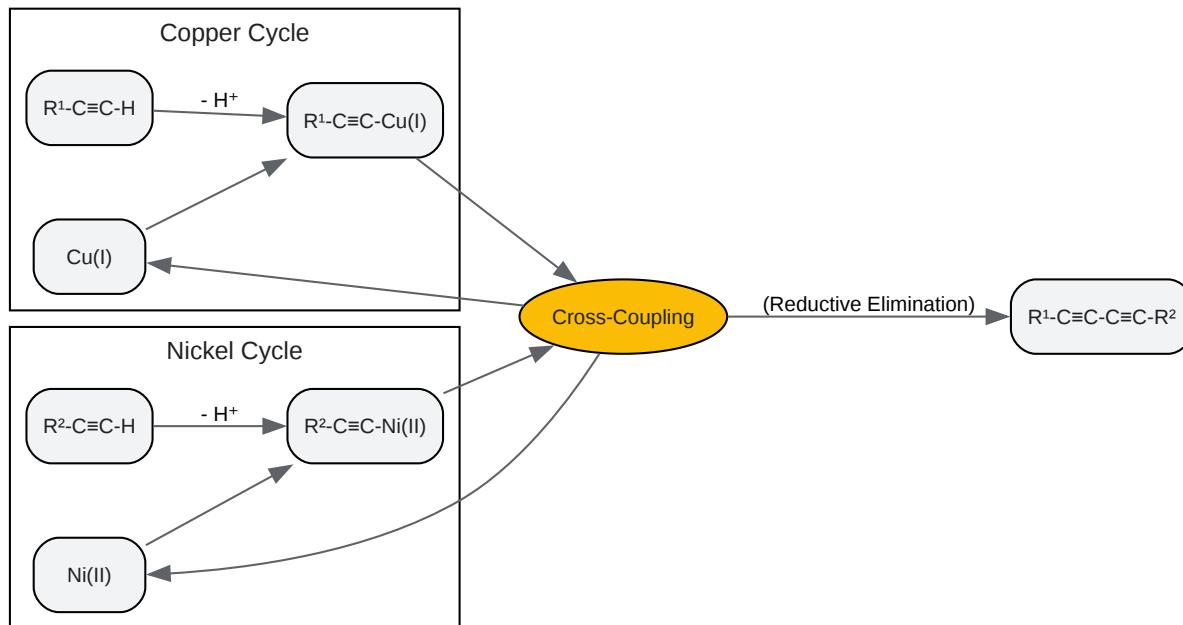
Caption: Catalytic cycle of the Cadiot-Chodkiewicz coupling.

Nickel-Catalyzed Cross-Coupling Catalytic Cycle

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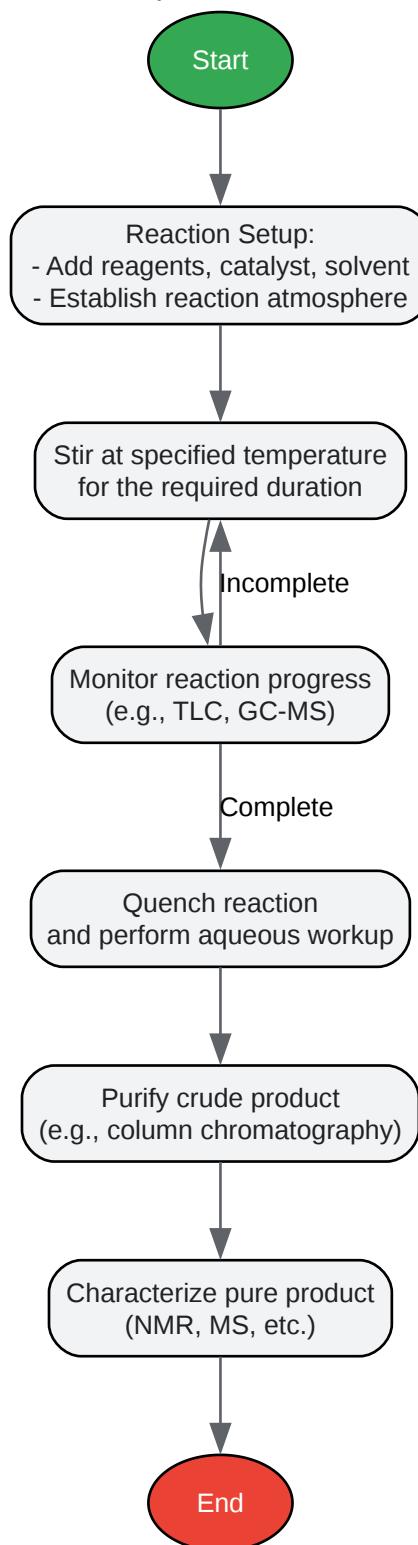
Caption: Catalytic cycle of the Nickel-catalyzed cross-coupling.

## Glaser-Hay Heterocoupling Catalytic Cycle

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Caption: Simplified mechanism for Ni/Cu-catalyzed Glaser-Hay heterocoupling.

## General Experimental Workflow

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